4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

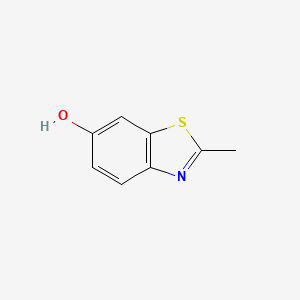

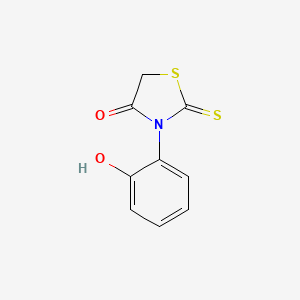

“4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-” is a chemical compound with the molecular formula C9H7NO2S2 . It is a type of heterocyclic compound, which are known to play an important role in drug discovery and development .

Synthesis Analysis

The synthesis of 4-thiazolidinone derivatives, including “4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-”, typically involves a conventional route using three subsequent steps . The structural identification of the compounds is determined through spectrophotometric analysis .

Molecular Structure Analysis

The molecular structure of “4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-” is characterized by a 4-thiazolidinone core, which can be modified with various substituents to enhance its biological activity . For instance, the presence of carboxylic acids, p-hydroxyphenyl, or (4-hydroxyphenyl)-pyrrolidine-2,5-dione substituents at position 3 of the 4-thiazolidinone ring has been found to determine the most effective anti-tumor activity .

Aplicaciones Científicas De Investigación

Anticancer Drug Design

4-Thiazolidinone-bearing hybrid molecules have been used in the design of anticancer drugs . These molecules have shown potential anticancer activity, especially when combined with molecular hybridization methodologies and strategies . The main directions in this field are the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaff

Mecanismo De Acción

Target of Action

The primary targets of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- are cancer cells. This compound has been found to have potential anticancer activity

Mode of Action

The compound interacts with its targets primarily through induction of apoptosis, a form of programmed cell death . This leads to a decrease in the viability of the cancer cells and inhibits their proliferation

Biochemical Pathways

The compound affects various biochemical pathways involved in cell survival and death. It has been found to induce apoptosis, which involves a series of biochemical events leading to characteristic cell changes and death . These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .

Pharmacokinetics

It is mentioned that one of the challenges in the development of anticancer drugs is achieving a balance between efficacy and bioavailability .

Result of Action

The result of the action of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- is a decrease in the viability of cancer cells and inhibition of their proliferation . This is achieved through the induction of apoptosis, leading to cell death .

Direcciones Futuras

The future directions in the research of 4-thiazolidinone-bearing hybrid molecules, including “4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-”, involve the application of molecular hybridization methodologies and strategies in the design of small molecules as anticancer agents . The main directions in this field are the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaffolds .

Propiedades

IUPAC Name |

3-(2-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c11-7-4-2-1-3-6(7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZQBXSBVQPQNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362865 |

Source

|

| Record name | 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102878-38-6 |

Source

|

| Record name | 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)